molecular formula C22H38N2O4S B1228312 Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester CAS No. 186303-55-9

Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester

Cat. No. B1228312
M. Wt: 426.6 g/mol
InChI Key: MBODHUVGZPZRBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including asymmetric synthesis, and employs methods such as the Pauson-Khand reaction for constructing bicyclic amino acids (Markus Guenter & H. Gais, 2003). These synthetic approaches are crucial for developing compounds with specific functionalities and characteristics, highlighting the importance of precise reaction conditions and catalysts in achieving desired outcomes.

Molecular Structure Analysis

Research on the molecular structure of sulfamic acid derivatives emphasizes the role of crystallography in understanding compound configurations. For instance, studies have detailed the crystal structures of various sulfamates, revealing insights into their conformation and intermolecular interactions (M. Kubicki & P. W. Codding, 2001). Such analyses are pivotal for predicting the behavior and reactivity of these compounds.

Chemical Reactions and Properties

Sulfamic acid derivatives engage in a range of chemical reactions, including hydrolysis and thiocyanation. For example, the hydrolysis of phenylsulfamate esters has been observed to proceed via an associative S(N)2(S) mechanism, leading to the formation of sulfamic acid and phenol as products (W. Spillane et al., 2011). This reaction pathway highlights the nucleophilic character of water in cleaving the S-O bond.

Scientific Research Applications

Mechanisms of Ester Hydrolysis

Research reveals that sulfamic acid derivatives, such as sulfamate esters, undergo hydrolysis by associative and dissociative mechanisms. In an acidic medium, an associative S(N)2(S) mechanism with water as the nucleophile leads to the cleavage of the S-O bond and formation of sulfamic acid and phenol. In alkaline conditions, a dissociative E1cB route is followed, resulting in N-sulfonylamine as an intermediate, eventually leading to sulfamic acid (Spillane et al., 2011).

Catalytic Esterification

Sulfamic acid has been utilized as an efficient catalyst for the synthesis of fatty acid methyl and ethyl esters (FAEEs and FAMEs), demonstrating its potential in green methodologies for ester synthesis (D’Oca et al., 2012).

Synthesis of Alkyl Esters

Alkyl esters of sulfamoylbenzoic acid were synthesized through the alcoholysis reaction of nitrosaccharin in alcohol, with subsequent reduction using hydrogen and palladium-on-carbon catalyst. These compounds have shown significant anticonvulsant activity (Hamor & Janfaza, 1963).

Therapeutic Applications

Sulfamic acid derivatives have found applications in medicinal chemistry for designing pharmacological agents. For example, sulfamate inhibitors of aminoacyl-tRNA synthetases have been reported as a new class of antibiotics (Winum et al., 2004).

Esterification with Cyclic Olefins

Sulfamic acid has been used as a catalyst for the esterification of cyclic olefins with aliphatic acids, demonstrating good conversion and selectivity, and can be recycled and reused (Wang et al., 2004).

properties

IUPAC Name

[4-[2-(tetradecanoylamino)ethyl]phenyl] sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(25)24-19-18-20-14-16-21(17-15-20)28-29(23,26)27/h14-17H,2-13,18-19H2,1H3,(H,24,25)(H2,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBODHUVGZPZRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171874
Record name DU-14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester

CAS RN

186303-55-9
Record name (p-O-Sulfamoyl)-N-tetradecanoyltyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186303559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DU-14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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